molecular formula C23H29NO8 B10831560 TSPO ligand-2

TSPO ligand-2

Cat. No.: B10831560
M. Wt: 447.5 g/mol
InChI Key: APRLZHSZVREOFG-HUCDYXQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TSPO ligand-2 is a useful research compound. Its molecular formula is C23H29NO8 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

The 18 kDa Translocator Protein (TSPO) is a mitochondrial protein that plays a critical role in various biological processes, including steroidogenesis, apoptosis, and inflammation. TSPO ligands have been extensively studied for their potential therapeutic applications in neuroinflammation, neurodegenerative diseases, and cancer. Among these ligands, TSPO Ligand-2 (specifically 2-Cl-MGV-1) has garnered attention for its unique biological activities and effects on cellular functions.

Chemical Structure and Characteristics

This compound (2-Cl-MGV-1) is characterized by its chlorinated phenyl group, which enhances its binding affinity to TSPO. The structural modifications of this ligand have been shown to influence its biological activity significantly.

Ligand Chemical Structure Binding Affinity Biological Activity
2-Cl-MGV-1Chemical StructureHighAnti-inflammatory, neuroprotective
PK11195Chemical StructureModerateNeuroprotective, steroidogenic

Inflammatory Response Modulation

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects in microglial cells. In particular, research involving BV-2 microglial cells showed that 2-Cl-MGV-1 effectively suppressed the expression of inflammatory markers such as COX-2 and iNOS when cells were stimulated with lipopolysaccharides (LPS).

Experimental Findings

  • COX-2 Expression Levels
    • Pretreatment : 2-Cl-MGV-1 reduced COX-2 expression by up to 50% compared to untreated controls.
    • Cotreatment : Co-administration with LPS resulted in a significant decrease in COX-2 levels.
    • Post-Treatment : Application after LPS exposure still yielded a notable reduction in COX-2 expression.
  • iNOS Expression Levels
    • Similar patterns were observed with iNOS levels, indicating the ligand's capacity to modulate nitric oxide production.
  • Nitric Oxide (NO) Levels
    • Measurement of nitrite levels using the Griess reagent indicated that 2-Cl-MGV-1 effectively lowered NO production in LPS-treated BV-2 cells.

Neuroprotective Effects

This compound has shown promise in neuroprotection by mitigating neuronal death associated with neuroinflammatory conditions. The ligand's ability to inhibit microglial activation suggests its potential utility in treating neurodegenerative diseases.

Case Studies

  • Alzheimer’s Disease Models
    • In preclinical models of Alzheimer's disease, treatment with 2-Cl-MGV-1 demonstrated reduced neuroinflammation and improved cognitive function.
  • Traumatic Brain Injury
    • Administration of this compound post-injury resulted in decreased lesion size and improved recovery outcomes in rodent models.

The mechanisms underlying the biological activity of this compound involve:

  • Cholesterol Transport: Facilitating cholesterol transfer to mitochondria, crucial for steroid hormone synthesis.
  • Regulation of Apoptosis: Modulating cell survival pathways through interaction with mitochondrial channels.

Research Findings Table

Study Findings
Veenman et al., 2019 Demonstrated anti-inflammatory effects on BV-2 microglial cells treated with LPS.
Zhao et al., 2011 Showed neuroprotective effects against microglial inflammation in neuronal injury models.
Santoro et al., 2016 Highlighted the role of TSPO ligands in preventing oxidative damage in glioma cells.

Properties

Molecular Formula

C23H29NO8

Molecular Weight

447.5 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (4-nitrophenyl) carbonate

InChI

InChI=1S/C23H29NO8/c1-14(2)5-10-18-22(3,32-18)20-19(28-4)17(11-12-23(20)13-29-23)31-21(25)30-16-8-6-15(7-9-16)24(26)27/h5-9,17-20H,10-13H2,1-4H3/t17-,18-,19-,20-,22+,23+/m1/s1

InChI Key

APRLZHSZVREOFG-HUCDYXQFSA-N

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)OC4=CC=C(C=C4)[N+](=O)[O-])OC)C

Origin of Product

United States

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